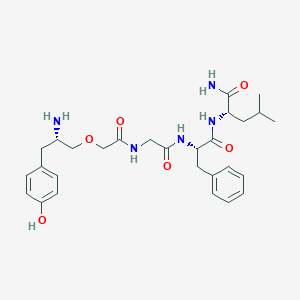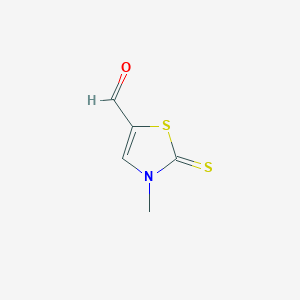
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) is an organic compound with the molecular formula C6H7NOS2. It is a thiazole derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to have several interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) is not well understood. However, it is believed to act by binding to the active site of enzymes and inhibiting their activity. This compound has been found to be particularly effective against enzymes that are involved in the synthesis of nucleic acids, such as dihydrofolate reductase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) are not well understood. However, it has been found to have a number of interesting properties, including its ability to inhibit the activity of certain enzymes and its potential use in the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a useful tool for studying the mechanisms of enzyme inhibition and for developing new drugs that target these enzymes. However, one of the main limitations of using this compound is that it can be difficult and expensive to synthesize.
Future Directions
There are several potential future directions for research on 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI). One area of research could focus on the development of new drugs that target the enzyme dihydrofolate reductase, which has been found to be particularly sensitive to inhibition by this compound. Another area of research could focus on the synthesis of new analogs of this compound that have improved properties, such as increased potency or better selectivity for certain enzymes. Finally, research could also focus on the development of new methods for synthesizing this compound that are more efficient and cost-effective than current methods.
Synthesis Methods
The synthesis of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of thiosemicarbazide with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the thiazole ring, which can then be oxidized to the corresponding aldehyde using an oxidizing agent such as potassium permanganate.
Scientific Research Applications
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is its ability to act as a potent inhibitor of certain enzymes. For example, it has been found to inhibit the enzyme dihydrofolate reductase, which is an important target for the development of new anticancer drugs.
properties
CAS RN |
132413-46-8 |
|---|---|
Molecular Formula |
C5H5NOS2 |
Molecular Weight |
159.2 g/mol |
IUPAC Name |
3-methyl-2-sulfanylidene-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H5NOS2/c1-6-2-4(3-7)9-5(6)8/h2-3H,1H3 |
InChI Key |
BNYCVAOUQYVDLH-UHFFFAOYSA-N |
SMILES |
CN1C=C(SC1=S)C=O |
Canonical SMILES |
CN1C=C(SC1=S)C=O |
synonyms |
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




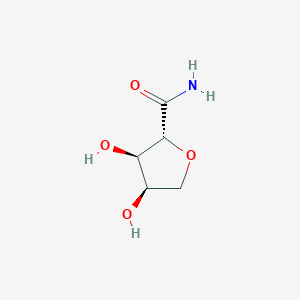
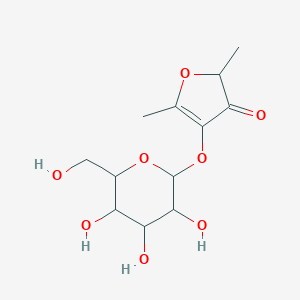
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)





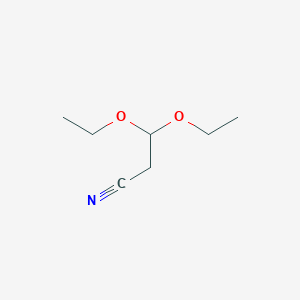
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)

